Methyl alpha-methyl(~14~C)tryptophanate

Description

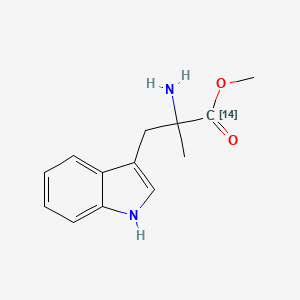

Methyl alpha-methyl(~14~C)tryptophanate is a radiolabeled derivative of tryptophan, featuring a methyl ester group at the carboxylate position and a methyl substitution at the alpha-carbon of the amino acid backbone. The inclusion of a carbon-14 (~14~C) isotope makes this compound particularly valuable as a tracer in metabolic studies, enabling researchers to track its incorporation into proteins or its catabolic pathways in biological systems .

Structure

2D Structure

Properties

CAS No. |

210357-35-0 |

|---|---|

Molecular Formula |

C13H16N2O2 |

Molecular Weight |

234.27 g/mol |

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)-2-methyl(114C)propanoate |

InChI |

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3/i12+2 |

InChI Key |

RCUNGDZWHFRBBP-HVRMQOCCSA-N |

SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |

Isomeric SMILES |

CC(CC1=CNC2=CC=CC=C21)([14C](=O)OC)N |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Iron Ascorbate Tryptophanate

- Structure : Unlike Methyl alpha-methyl(~14~C)tryptophanate, iron ascorbate tryptophanate is a metal-chelate complex where tryptophanate acts as a ligand bound to iron and ascorbate.

- Biological Activity: At 0.0005 mol/L, iron ascorbate tryptophanate enhances the growth of Lactobacillus rhamnosus, whereas this compound’s radiolabeled nature prioritizes its use in tracing metabolic pathways rather than direct probiotic modulation .

Alpha-Methyl Series in GPR40 Agonists

- Structural Similarity : The alpha-methyl substitution in GPR40 agonists (e.g., compounds 14–33 in Table 2 of ) improves potency and reduces plasma protein binding shifts, mirroring the steric and pharmacokinetic advantages observed in this compound .

- Key Difference : While the alpha-methyl group in GPR40 agonists targets diabetes treatment via receptor activation, this compound is primarily a research tool for metabolic tracking.

Methyl Methacrylate Monomer (UN 1247)

- Ester Group Reactivity : Both compounds feature methyl ester groups, but Methyl methacrylate’s acrylate backbone makes it highly reactive in polymerization, unlike the hydrolytically stable tryptophanate ester in this compound .

Metabolic and Analytical Comparisons

Alpha-Methyl 4-Methylmannoside

- Natural vs. Synthetic Origins: Alpha-methyl 4-methylmannoside is isolated from Acanthus montanus (8.41% yield in ethanolic extracts), whereas this compound is synthetically derived, emphasizing its role in controlled laboratory studies .

Trialkyl Phosphate Esters (e.g., TMP, TEP)

- Analytical Overlap : While structurally distinct, both this compound and trialkyl phosphates (e.g., trimethyl phosphate, TMP) are analyzed via chromatographic techniques. However, the radiolabel in the former necessitates specialized detection methods like scintillation counting .

Iron Ascorbate Amino Acid Complexes

- Growth Modulation : Iron ascorbate tryptophanate improves microbial growth at low concentrations, whereas this compound’s radiolabel allows precise quantification of tryptophan utilization in metabolic assays .

Alpha-Methyl Cinnamaldehyde

- Market Context : Alpha-methyl cinnamaldehyde is widely used in fragrances and flavorings, highlighting the commercial demand for alpha-methylated compounds. In contrast, this compound serves niche research applications, underscoring the diversity of alpha-methyl derivatives across industries .

Preparation Methods

Core Preparation Methodology

The preparation generally follows a multi-step synthetic route involving:

- Formation of a Schiff base from L-tryptophan methyl ester

- Generation of the lithium enolate of the Schiff base

- Alpha-methylation using a carbon-14 labeled methyl source

- Hydrolysis of the Schiff base to yield a racemic mixture of alpha-[14C]methyl tryptophan methyl ester

- Enzymatic resolution to isolate the enantiomerically pure L-form

This method was described in detail by Mzengeza (1993), who reported a practical approach for producing large quantities of enantiomerically pure alpha-[14C]methyl-L-tryptophan.

Detailed Synthetic Steps

Step 1: Formation of Schiff Base

- L-tryptophan methyl ester is reacted with an appropriate aldehyde to form a Schiff base. This step protects the amino group and facilitates selective enolate formation at the alpha position.

Step 2: Alpha-Methylation

- The lithium enolate of the Schiff base is generated under controlled conditions, typically using a strong base such as lithium diisopropylamide (LDA).

- The alpha position is methylated using a carbon-14 labeled methyl iodide or methyl triflate, introducing the radioactive methyl group.

Step 3: Hydrolysis

- The Schiff base is hydrolyzed under acidic conditions (e.g., 1N HCl), releasing the alpha-[14C]methyl tryptophan methyl ester as a racemic mixture (D,L-forms).

Step 4: Enzymatic Resolution

Reaction Conditions and Yields

| Step | Conditions | Outcome | Yield |

|---|---|---|---|

| Schiff base formation | Reaction of L-tryptophan methyl ester with aldehyde | Protected intermediate | High |

| Enolate formation | Use of LDA or similar base at low temperature | Formation of lithium enolate | Quantitative |

| Alpha-methylation | Reaction with 14C-methyl iodide/triflate | Introduction of 14C-labeled methyl group | High |

| Hydrolysis | 1N HCl, mild acidic conditions | Release of racemic alpha-[14C]methyl tryptophan methyl ester | Quantitative |

| Enzymatic resolution | Alpha-chymotrypsin, aqueous buffer | Isolation of L-enantiomer | ~33% overall |

Analytical Verification and Purity

- The enantiomeric purity of the final product is confirmed by enzymatic specificity and chromatographic methods.

- Radiochemical purity is typically above 99%, ensuring suitability for tracer studies.

- Specific activity depends on the initial labeling and is maintained during synthesis.

Research Findings and Applications

- The prepared methyl alpha-methyl(~14C)tryptophanate is used extensively in autoradiographic and positron emission tomography (PET) studies to trace serotonin synthesis in brain tissues.

- The compound’s metabolic fate shows minimal conversion to downstream serotonin metabolites during short-term studies, confirming its utility as a tracer for tryptophan uptake rather than serotonin synthesis itself.

- The enzymatic resolution step is critical to obtain the biologically relevant L-isomer, which is the substrate for serotonin synthesis pathways.

Summary Table of Preparation Method

| Preparation Stage | Description | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| Schiff base formation | Protection of amino group via aldehyde reaction | L-tryptophan methyl ester + aldehyde | Facilitate selective methylation |

| Lithium enolate generation | Formation of reactive enolate intermediate | LDA or similar base, low temp | Enable alpha-methylation |

| Alpha-methylation | Introduction of radioactive methyl group | 14C-methyl iodide or triflate | Label compound with 14C |

| Hydrolysis | Acidic cleavage of Schiff base | 1N HCl | Release methyl ester racemate |

| Enzymatic resolution | Selective hydrolysis of L-enantiomer | Alpha-chymotrypsin | Obtain pure L-isomer |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Methyl alpha-methyl(~14~C)tryptophanate with high isotopic purity?

- Methodological Answer : Synthesis should begin with precursor selection, such as using L-tryptophan derivatives labeled at specific positions. The α-methylation step can be optimized via alkylation reactions using methyl iodide under basic conditions. Isotopic purity (~14~C) requires rigorous purification via preparative HPLC coupled with scintillation counting to confirm radiochemical purity (>98%) . Reaction intermediates should be characterized using -NMR to verify methyl group incorporation and isotopic positioning .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR Spectroscopy : Confirm the α-methyl group via -NMR (δ 1.4–1.6 ppm) and -NMR (δ 18–22 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula () with <2 ppm error .

- HPLC : Reverse-phase chromatography with UV detection (280 nm for indole moiety) ensures chemical and radiochemical purity .

Q. What are the critical parameters for ensuring batch-to-batch consistency in this compound production?

- Methodological Answer : Standardize reaction conditions (temperature, pH, solvent ratios) and employ quality control (QC) protocols:

- QC Tests :

- Radiochemical yield via liquid scintillation counting.

- Chiral purity via chiral HPLC (e.g., Chiralpak® columns) to avoid D/L enantiomer contamination .

- Residual solvent analysis by gas chromatography (GC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Methyl alpha-methyl tryptophan derivatives (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer : Discrepancies may arise from cell-type specificity or assay conditions. To address this:

- Dose-Response Studies : Establish EC/IC values across multiple cell lines (e.g., THP-1 vs. HepG2) .

- Mechanistic Profiling : Use siRNA knockdown or receptor antagonists (e.g., 5HTR2b inhibitors) to isolate pathways .

- Orthogonal Assays : Validate anti-inflammatory activity via NF-κB luciferase reporter assays alongside cytotoxicity measurements (MTT assays) .

Q. What experimental designs are optimal for tracing ~14~C-labeled Methyl alpha-methyl tryptophanate in metabolic pathways?

- Methodological Answer :

- In Vivo/In Vitro Tracing : Administer the compound to model organisms (e.g., rodents) or cell cultures, followed by LC-MS/MS analysis of metabolites (e.g., kynurenine, serotonin). Use radio-HPLC to track incorporation .

- Compartmental Analysis : Isolate mitochondria/cytosol fractions to study site-specific metabolism .

- Kinetic Modeling : Calculate turnover rates using isotopic enrichment data from plasma/tissue samples .

Q. What strategies mitigate challenges in quantifying low-abundance metabolites of this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to remove interferents .

- Sensitivity Enhancement : Use tandem MS (MRM mode) with isotopic internal standards (e.g., -labeled tryptophan) .

- Data Validation : Apply ICH Q2(R1) guidelines for linearity (R > 0.99), precision (%RSD < 15%), and recovery (80–120%) .

Q. How can regioselectivity issues during Methyl alpha-methyl tryptophanate derivatization be addressed?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for indole NH protection to prevent side reactions .

- Catalytic Optimization : Employ palladium catalysts for directed C–H functionalization at the α-methyl position .

- Computational Modeling : DFT calculations to predict reactivity of substitution sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.